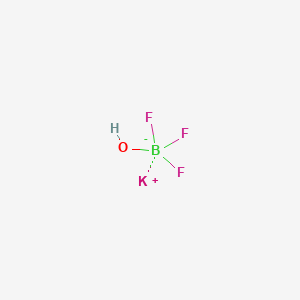
Potassium trifluorohydroxyborate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluorohydroxyborate(1-) is a useful research compound. Its molecular formula is BF3HKO and its molecular weight is 123.91 g/mol. The purity is usually 95%.
The exact mass of the compound Potassium trifluorohydroxyborate(1-) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Potassium trifluorohydroxyborate(1-) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium trifluorohydroxyborate(1-) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
Potassium trifluorohydroxyborate(1-) serves as a versatile reagent in organic synthesis. Its ability to act as a Lewis acid allows it to facilitate various chemical reactions, including:
- Cross-Coupling Reactions : It is used in Suzuki-Miyaura coupling reactions, where it helps form carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This application is vital in the synthesis of pharmaceuticals and agrochemicals.
- Polymerization : The compound can initiate polymerization processes, particularly in the production of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance.
Catalysis
In catalysis, potassium trifluorohydroxyborate(1-) has been noted for its efficiency in several reactions:
- Alkylation and Acylation : The compound acts as a catalyst for alkylation reactions, enabling the introduction of alkyl groups into organic molecules.
- Transacetalation Reactions : It is employed in carbohydrate chemistry for transacetalation, which is crucial for modifying sugar derivatives.
Materials Science
The unique properties of potassium trifluorohydroxyborate(1-) make it useful in materials science:
- Flame Retardants : It can be incorporated into polymer matrices to enhance flame retardancy. The trifluoro group contributes to the material's thermal stability.
- Glass and Ceramics : The compound is utilized in the production of specialized glass and ceramic materials, where it aids in achieving desired mechanical properties.
Biological Research
While the biological effects of potassium trifluorohydroxyborate(1-) require further investigation, preliminary studies suggest potential applications in biological systems:
- Drug Delivery Systems : Its reactivity may be harnessed to develop drug delivery systems that release therapeutic agents in a controlled manner.
- Bioconjugation : The hydroxy group can facilitate bioconjugation processes, allowing for the attachment of biomolecules to surfaces or carriers.
Propiedades
Número CAS |
13876-98-7 |
|---|---|
Fórmula molecular |
BF3HKO |
Peso molecular |
123.91 g/mol |
Nombre IUPAC |
potassium;trifluoro(hydroxy)boranuide |
InChI |
InChI=1S/BF3HO.K/c2-1(3,4)5;/h5H;/q-1;+1 |
Clave InChI |
YKFUDQQSSVOYFF-UHFFFAOYSA-N |
SMILES |
[B-](O)(F)(F)F.[K+] |
SMILES isomérico |
[B-](O)(F)(F)F.[K+] |
SMILES canónico |
[B-](O)(F)(F)F.[K+] |
Key on ui other cas no. |
13876-98-7 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















